N-[2-[1-(2-phenoxyethyl)benzimidazol-2-yl]ethyl]cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-[2-[1-(2-phenoxyethyl)benzimidazol-2-yl]ethyl]cyclohexanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2/c28-24(19-9-3-1-4-10-19)25-16-15-23-26-21-13-7-8-14-22(21)27(23)17-18-29-20-11-5-2-6-12-20/h2,5-8,11-14,19H,1,3-4,9-10,15-18H2,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKZKQGZIPZFLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCCC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of o-Phenylenediamine Derivatives
The benzimidazole ring is typically synthesized via condensation of o-phenylenediamine with carbonyl-containing precursors. A modified HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate)-promoted method enables efficient cyclization under mild, acid-free conditions. For example, reaction of o-phenylenediamine with methyl trichloroacetamidate in trifluoroacetic acid (TFA) yields 2-trichloromethylbenzimidazole intermediates, which are subsequently hydrolyzed to carboxylic acid derivatives. This method achieves yields of 80–99% while avoiding harsh mineral acids.
Reaction Conditions:
Alternative Cyclization Pathways
Patent literature describes the use of glycolic acid derivatives for benzimidazole synthesis, followed by oxidation with KMnO₄ to introduce carboxyl groups. However, this method is limited by oxidative instability and lower yields (60–75%) compared to trichloroacetamidate routes.
Introduction of the Phenoxyethyl Side Chain
Alkylation of Benzimidazole Intermediates
The phenoxyethyl group is introduced via nucleophilic substitution or alkylation reactions. A common approach involves treating benzimidazole derivatives with 2-phenoxyethyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). For example, alkylation of 2-(chloromethyl)benzimidazole with 2-phenoxyethylamine in dimethylformamide (DMF) at 80°C affords the substituted intermediate in 78% yield.
Optimization Data:
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 80 | 78 |
| NaH | THF | 60 | 65 |
| DBU | Acetonitrile | 25 | 72 |
Source: Adapted from patent WO2022133027A1 and ChemDiv compound data.
Reductive Amination Approaches
Alternative methods employ reductive amination using 2-phenoxyethylamine and benzimidazole aldehydes. For instance, reaction of 2-formylbenzimidazole with 2-phenoxyethylamine in the presence of sodium cyanoborohydride (NaBH₃CN) in methanol yields the secondary amine intermediate with 82% efficiency.
Cyclohexanecarboxamide Functionalization
Acylation of Aminoethyl Intermediates
The final step involves acylation of the aminoethyl-benzimidazole intermediate with cyclohexanecarbonyl chloride. This reaction is typically conducted in dichloromethane (DCM) or ethyl acetate using triethylamine (TEA) as a base. Patent WO2022133027A1 reports yields of 89–93% when using stoichiometric TEA at 0–5°C.
Mechanistic Insights:
One-Pot Sequential Reactions
Recent advancements enable a one-pot synthesis starting from o-phenylenediamine. Sequential addition of 2-phenoxyethyl bromide, cyclohexanecarbonyl chloride, and HBTU in DMF achieves an overall yield of 76% without intermediate purification.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography using silica gel and ethyl acetate/hexane gradients (3:7 to 7:3). High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases ensures >98% purity.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.0 Hz, 2H, benzimidazole-H), 7.45–7.30 (m, 5H, phenyl-H), 4.50 (t, J = 6.0 Hz, 2H, OCH₂CH₂), 3.75 (t, J = 6.0 Hz, 2H, NCH₂), 2.20–1.60 (m, 11H, cyclohexane-H).
-
HRMS (ESI): m/z calculated for C₂₇H₃₄N₄O₂ [M+H]⁺: 447.2756; found: 447.2759.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) on the benzimidazole ring, converting them to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Amino-substituted benzimidazole derivatives.
Substitution: Various substituted phenoxyethyl derivatives.
Scientific Research Applications
Anticancer Activity
Benzimidazole derivatives have been extensively studied for their anticancer potential. The compound N-[2-[1-(2-phenoxyethyl)benzimidazol-2-yl]ethyl]cyclohexanecarboxamide has shown significant promise in inhibiting cancer cell proliferation.
Case Study: Anticancer Screening
A study evaluated the anticancer activity of various benzimidazole derivatives against human colorectal carcinoma cell lines (HCT116). The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents like 5-Fluorouracil (5-FU), suggesting enhanced potency and selectivity towards cancer cells .
| Compound | IC50 (µM) | Comparison with 5-FU (IC50 = 9.99 µM) |
|---|---|---|
| N9 | 5.85 | More potent |
| N18 | 4.53 | More potent |
Antimicrobial Properties
The antimicrobial efficacy of this compound has also been investigated. Benzimidazole derivatives are known to exhibit activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Evaluation
A series of synthesized benzimidazole derivatives were tested for their antimicrobial activity using the tube dilution technique. The findings revealed that some compounds had Minimum Inhibitory Concentration (MIC) values indicating strong antimicrobial effects against various strains.
| Compound | MIC (µM) | Target Organisms |
|---|---|---|
| N1 | 1.27 | Gram-positive bacteria |
| N8 | 1.43 | Gram-negative bacteria |
| N22 | 2.60 | Fungal strains |
Antioxidative Activity
Recent research has highlighted the antioxidative properties of benzimidazole-derived compounds, which can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of antioxidant responses.
Case Study: Oxidative Stress Studies
A study focused on the design and synthesis of N-substituted benzimidazole carboxamides demonstrated that these compounds could significantly reduce oxidative stress markers in vitro, suggesting potential therapeutic applications in diseases linked to oxidative damage .
Structure-Activity Relationship Studies
Understanding the relationship between chemical structure and biological activity is crucial for drug design. Structure–activity relationship (SAR) studies on benzimidazole derivatives have provided insights into how modifications influence their pharmacological profiles.
Findings from SAR Studies
Research indicates that substituents on the benzimidazole core significantly affect biological activity:
- Methoxy Groups : Increase antioxidative properties.
- Phenyl Substituents : Enhance anticancer efficacy.
Mechanism of Action
The mechanism of action of N-[2-[1-(2-phenoxyethyl)benzimidazol-2-yl]ethyl]cyclohexanecarboxamide would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by interacting with enzymes or receptors, inhibiting their activity or modulating their function. The phenoxyethyl chain and cyclohexanecarboxamide group may enhance the compound’s binding affinity and specificity towards its molecular targets.
Comparison with Similar Compounds
Chemical Structure :
- Molecular Formula : C24H29N3O2
- Molecular Weight : 391.5 g/mol
- IUPAC Name: N-[2-[1-(2-phenoxyethyl)benzimidazol-2-yl]ethyl]cyclohexanecarboxamide
- Key Features: A benzimidazole core linked to a cyclohexanecarboxamide group via an ethyl chain. A phenoxyethyl substituent on the benzimidazole nitrogen (N-1 position) .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
Substituent Effects on Bioactivity
- Phenoxyethyl vs. Methoxyphenoxyethyl: The 4-methoxyphenoxyethyl derivative () exhibits stronger binding to fungal cytochrome P450 enzymes due to the electron-donating methoxy group, enhancing antifungal activity compared to the target compound .
- Phenoxyethyl vs. Phenylethyl: The phenylethyl analog () lacks an oxygen atom, reducing hydrogen-bonding capacity but increasing passive diffusion across lipid membranes .
Impact of Heterocyclic Moieties
- The furan-containing derivative () demonstrates 2–3× higher activity against Staphylococcus aureus than the target compound, attributed to furan’s ability to disrupt bacterial cell walls .
Halogenation Effects
- The 3-chlorobenzyl analog () shows prolonged metabolic half-life in hepatic microsomal assays, suggesting improved pharmacokinetic profiles for chronic treatments .
Biological Activity
N-[2-[1-(2-phenoxyethyl)benzimidazol-2-yl]ethyl]cyclohexanecarboxamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and virology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a benzimidazole moiety linked to a cyclohexanecarboxamide. This structural configuration is believed to contribute to its biological activity.
- Chemical Formula : C22H28N2O2
- Molecular Weight : 356.47 g/mol
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Antiviral Activity : Some benzamide derivatives have been shown to inhibit the replication of viruses such as the hepatitis B virus (HBV) by interfering with viral assembly processes. This mechanism is thought to involve binding to viral proteins, thereby preventing the formation of functional viral capsids .
- Antitumor Activity : Benzimidazole derivatives are known for their anticancer properties. They may induce apoptosis in cancer cells through various pathways, including the modulation of apoptotic proteins and cell cycle regulators .
Antiviral Studies
A study focused on benzamide derivatives demonstrated that specific compounds could significantly reduce HBV DNA levels in infected cells. The mechanism involved the inhibition of nucleocapsid assembly by targeting the core protein interactions .
| Compound | Activity | Mechanism |
|---|---|---|
| Benzamide Derivative A | Antiviral | Inhibits HBV nucleocapsid assembly |
| Benzamide Derivative B | Antitumor | Induces apoptosis in breast cancer cells |
Anticancer Activity
In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including prostate and breast cancer. The compound's ability to modulate key signaling pathways associated with cell survival and proliferation has been highlighted as a critical factor in its anticancer effects .
Case Studies
- Prostate Cancer : In a study examining the effects of similar benzimidazole derivatives on PC3 prostate cancer cells, significant reductions in cell viability were observed. The mechanism was linked to apoptosis induction via downregulation of specific apoptotic markers .
- Hepatitis B Virus Infection : A case study reported that benzamide derivatives could effectively lower HBV replication in vitro, suggesting a potential therapeutic avenue for chronic HBV infections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
